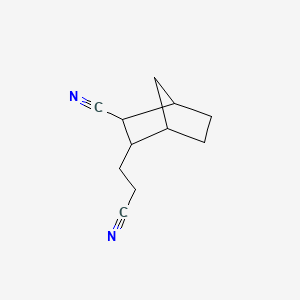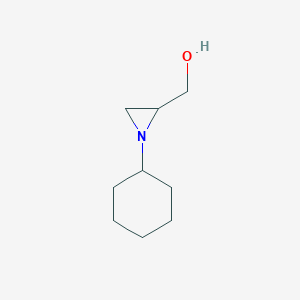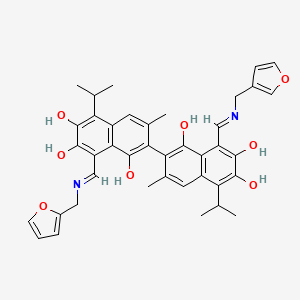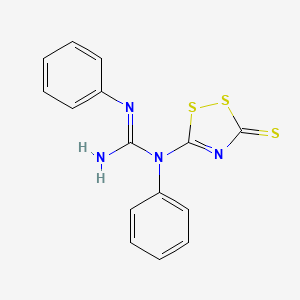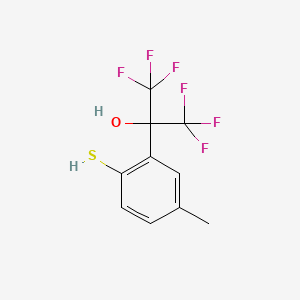
1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol typically involves the introduction of fluorine atoms into the molecular structure. This can be achieved through various fluorination techniques, such as:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale fluorination processes, which may include:
Direct fluorination: Using elemental fluorine (F2) under controlled conditions.
Electrochemical fluorination: Using an electrolytic cell to introduce fluorine atoms.
化学反应分析
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: Conversion of the thiol group (-SH) to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the hydroxyl group (-OH) to a hydrogen atom (-H) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of deoxygenated compounds.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: As a probe for studying biological systems due to its unique fluorinated structure.
Medicine: Potential use in drug development for its stability and resistance to metabolic degradation.
Industry: Use in the production of high-performance materials, such as fluoropolymers and coatings.
作用机制
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol depends on its interaction with molecular targets. The fluorinated structure may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The thiol group (-SH) can form disulfide bonds with cysteine residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol with similar properties.
2,2,2-Trifluoroethanol: Another fluorinated alcohol used in various applications.
Perfluorooctanol: A long-chain fluorinated alcohol with unique surface properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(2-mercapto-5-methylphenyl)-2-propanol is unique due to the presence of both fluorinated and thiol functional groups, which confer distinct chemical and biological properties. This combination makes it valuable for specific applications where both high stability and reactivity are required.
属性
CAS 编号 |
57565-54-5 |
|---|---|
分子式 |
C10H8F6OS |
分子量 |
290.23 g/mol |
IUPAC 名称 |
1,1,1,3,3,3-hexafluoro-2-(5-methyl-2-sulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H8F6OS/c1-5-2-3-7(18)6(4-5)8(17,9(11,12)13)10(14,15)16/h2-4,17-18H,1H3 |
InChI 键 |
HFCVFXFBFNGDDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)S)C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


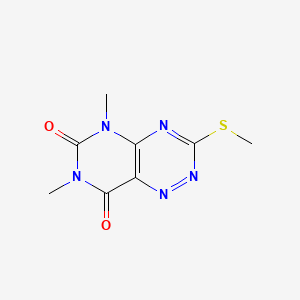

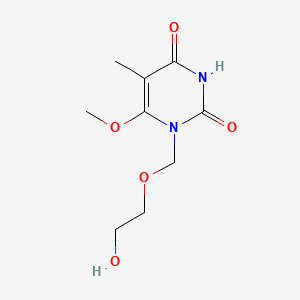



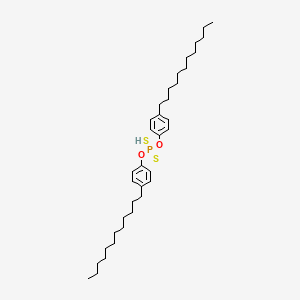
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)
